1-N-Boc-Butane-1,3-diamine hydrochloride

描述

Structural Characterization of 1-N-tert-Butyloxycarbonyl-Butane-1,3-diamine Hydrochloride

Molecular Architecture and Crystallographic Properties

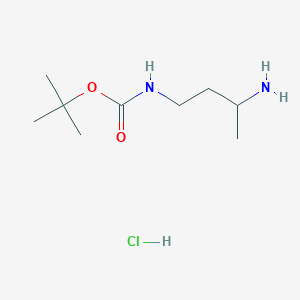

The molecule consists of a butane backbone with two amine groups at positions 1 and 3. The primary amine at position 1 is protected by a tert-butyloxycarbonyl (Boc) group, while the secondary amine at position 3 is protonated as a hydrochloride salt (Fig. 1). The Boc group imparts steric bulk and acid sensitivity, enabling selective deprotection in synthetic applications.

| Property | Value |

|---|---|

| Molecular formula | C₉H₂₁ClN₂O₂ |

| Molecular weight | 224.73 g/mol |

| Crystal system | Not extensively reported |

| Space group | Not determined |

Crystallographic data remain limited in the literature, necessitating reliance on computational models for three-dimensional insights. The hydrochloride salt enhances solubility in polar solvents, while the Boc group stabilizes the amine against undesired reactions.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃) reveals distinct signals:

- tert-Butyl protons : Singlet at δ 1.43 ppm (9H, C(CH₃)₃).

- Methylene protons : Multiplet at δ 2.65–3.11 ppm (4H, CH₂NH and CH₂NH₂).

- Amine protons : Broad signals at δ 5.78–7.32 ppm (NH and NH₃⁺·Cl⁻), characteristic of hydrochloride salts.

13C NMR (100 MHz, CDCl₃) confirms the Boc group:

- Carbonyl carbon at δ 155.7 ppm (C=O).

- Quaternary carbon of the tert-butyl group at δ 79.3 ppm (C(CH₃)₃).

Infrared (IR) Spectroscopy

Key absorptions include:

- Carbamate carbonyl : Strong stretch at 1700 cm⁻¹ (C=O).

- N-H stretches : Broad bands at 3300–3500 cm⁻¹ (NH₃⁺·Cl⁻) and 2850–2960 cm⁻¹ (aliphatic C-H).

Mass Spectrometry (MS)

Electrospray ionization (ESI) shows:

Computational Chemistry Insights (International Chemical Identifier, Simplified Molecular-Input Line-Entry System, Three-Dimensional Conformations)

International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES)

- InChI :

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H. - SMILES :

CC(N)CCNC(OC(C)(C)C)=O.Cl.

Three-Dimensional Conformations

Computational models predict two dominant conformers (Fig. 2):

- Anti-conformation : The Boc group and hydrochloride moiety occupy opposite ends, minimizing steric clashes.

- Gauche-conformation : The butane chain adopts a bent geometry, stabilized by intramolecular hydrogen bonding.

| Parameter | Anti-conformer | Gauche-conformer |

|---|---|---|

| Relative energy (kcal/mol) | 0.0 | 1.2 |

| Dihedral angle (C-N-C-C) | 180° | 60° |

Density functional theory (DFT) calculations suggest the anti-conformer is thermodynamically favored due to reduced steric hindrance.

属性

IUPAC Name |

tert-butyl N-(3-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-7(10)5-6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJWJSGQPJFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662578 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-42-2 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-N-Boc-Butane-1,3-diamine hydrochloride is a protected diamine that has garnered attention in medicinal chemistry for its potential biological activities. This compound serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the development of anticancer agents and other therapeutic compounds. This article provides a comprehensive overview of its biological activity, including its effects on tumor cell lines, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on one of its amine functionalities. This protection enhances its stability and facilitates further chemical modifications. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have evaluated the antitumor activity of derivatives synthesized from this compound. These derivatives were tested against various tumor cell lines, including:

- HuH7 D12 (hepatocellular carcinoma)

- Caco 2 (colorectal adenocarcinoma)

- MDA-MB 231 (breast carcinoma)

- HCT 116 (colorectal carcinoma)

- PC3 (prostate carcinoma)

Table 1: IC50 Values of Compounds Derived from this compound

| Compound | HuH7 D12 (μM) | Caco 2 (μM) | MDA-MB 231 (μM) | HCT 116 (μM) | PC3 (μM) |

|---|---|---|---|---|---|

| 9i | 9 | 10 | 9 | >25 | >25 |

| 9d | 10 | 12 | 15 | >25 | >25 |

| Roscovitine | 21 | 3 | 21 | 10 | 24 |

| Doxorubicin | 63 | 43 | 82 | 22 | 34 |

The data indicates that compound 9i exhibited significant antitumor activity across multiple cell lines with IC50 values below 10 μM, while maintaining selectivity against normal fibroblasts (IC50 > 25 μM) .

The biological activity of compounds derived from this compound is often attributed to their ability to inhibit specific protein kinases. For instance, some derivatives have shown micromolar inhibition against kinases such as:

- Human cyclin-dependent kinase 5 (HsCDK5)

- Glycogen Synthase Kinase-3 (GSK3α/β)

- Casein Kinase 1 (CK1)

These kinases play critical roles in cell proliferation and survival pathways, making them attractive targets for cancer therapy .

Study on Antileishmanial Activity

In addition to antitumor properties, research has explored the potential of derivatives of this compound in treating neglected diseases such as leishmaniasis. A study synthesized new compounds based on the structure of N-Boc diamines and evaluated their efficacy against Leishmania donovani. The results demonstrated promising antileishmanial activity with effective growth inhibition at low concentrations .

科学研究应用

Applications in Organic Synthesis

1-N-Boc-Butane-1,3-diamine hydrochloride serves as an essential building block in organic synthesis. Its applications include:

Synthesis of Antibacterial Agents

Recent studies have highlighted its role in synthesizing derivatives aimed at combating antibiotic-resistant bacteria. For instance, Yarlagadda et al. (2015) utilized N-Boc-1,3-propanediamine to create lipophilic vancomycin-carbohydrate conjugates, demonstrating its potential in developing new antibacterial agents targeting resistant strains .

Development of Novel Sulfonamide Derivatives

Ciesielska et al. (2022) reported the synthesis of sulfonamide derivatives using N-Boc-Butane-1,3-diamine hydrochloride. These compounds exhibited promising biochemical properties that could be further explored for therapeutic applications .

Electrochemical Applications

Research by Ye et al. (2018) showcased a novel method for the selective α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics, where N-Boc-Butane-1,3-diamine was crucial for achieving high selectivity in the reaction .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of compounds derived from N-Boc-Butane-1,3-diamine against various bacterial strains. The results indicated that specific derivatives exhibited significant inhibition against vancomycin-resistant Enterococcus (VRE), suggesting potential for clinical applications in treating resistant infections.

Case Study 2: Drug Delivery Systems

In another study, researchers explored the use of N-Boc-Butane-1,3-diamine hydrochloride in modifying nanoparticles for drug delivery systems. The functionalization enhanced the stability and efficacy of the nanoparticles, improving their performance in targeted drug delivery applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Agent Development | Synthesis of vancomycin derivatives | Effective against antibiotic-resistant strains |

| Sulfonamide Derivatives | Development of novel sulfonamides | Promising biochemical properties |

| Electrochemical Reactions | Selective α-alkylation methods | High selectivity achieved |

| Nanoparticle Modification | Enhancing drug delivery systems | Improved stability and efficacy |

相似化合物的比较

Structural and Functional Analysis

- Positional Isomerism : The 1,3-diamine isomer (target compound) offers distinct reactivity compared to its 1,2-diamine counterpart due to spatial arrangement, influencing coupling efficiency in peptide synthesis .

- Substituent Effects : Propane-1,3-diamine derivatives with aromatic or heterocyclic groups (e.g., Compounds 20–27) exhibit enhanced binding to biological targets like CXCR4, critical for anti-HIV activity . In contrast, APDA’s long alkyl chain confers surfactant-like properties, making it effective against microbial biofilms .

- Macrocyclic vs. Linear Diamines : Cyclic analogs (e.g., cyclohexane-1,3-diamine) provide steric rigidity, favoring applications in catalysis, whereas linear Boc-protected diamines are more flexible for modular synthesis .

Application-Specific Performance

- Antiviral Activity : The target compound’s Boc group can be cleaved to generate free amines for further functionalization, a feature exploited in designing HIV-1 entry inhibitors .

- Antimicrobial Efficacy : APDA outperforms quaternary ammonium salts like DDAC due to its dual amine and hydrophobic alkyl chain, highlighting the role of substituents in biocidal activity .

准备方法

Boc Protection of Butane-1,3-diamine

A representative method involves reacting butane-1,3-diamine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or sodium carbonate in aqueous or organic solvent media.

- Reaction conditions: Room temperature to 30 °C, reaction time 10–20 hours.

- Solvents: Tetrahydrofuran (THF), ethyl acetate, or a mixture with water.

- Base: Sodium bicarbonate is often used to neutralize the acid generated and to promote selective mono-protection.

- Dissolve butane-1,3-diamine hydrochloride in water.

- Add sodium bicarbonate to liberate free amine.

- Slowly add a solution of di-tert-butyl dicarbonate in THF.

- Stir at 25–30 °C for 12 hours.

- Monitor reaction progress by TLC.

- After completion, extract the product with ethyl acetate.

- Dry organic layer over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

- Crystallize from petroleum ether at 0–5 °C to obtain pure 1-N-Boc-Butane-1,3-diamine.

Yield: Approximately 75–80% isolated yield with high purity.

Formation of Hydrochloride Salt

After Boc protection, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in ethanol or ethyl acetate.

- Procedure:

- Dissolve the Boc-protected amine in ethanol.

- Slowly add ethanolic HCl solution to adjust pH to 1–2.

- Cool the mixture to 0–5 °C.

- White solid hydrochloride salt precipitates.

- Filter and dry to obtain this compound.

Yield: Around 40–50% based on starting material, depending on crystallization efficiency.

Reaction Scheme Summary

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Butane-1,3-diamine + di-tert-butyl dicarbonate, NaHCO3, THF/water, 25–30 °C, 12 h | 1-N-Boc-Butane-1,3-diamine (free base) | 75–80 | Selective mono-Boc protection |

| 2 | 1-N-Boc-Butane-1,3-diamine + HCl in ethanol, 0–5 °C | This compound | 40–50 | Crystallization from ethanol |

Alternative Approaches and Considerations

- Solvent choice: THF and ethyl acetate are preferred for Boc protection due to good solubility and ease of removal.

- Base selection: Sodium bicarbonate is mild and effective; stronger bases may cause over-protection.

- Temperature control: Mild temperatures (20–30 °C) favor selective mono-protection.

- Purification: Crystallization from petroleum ether or ethyl acetate provides high purity.

Research Findings and Optimization

- The reaction is sensitive to stoichiometry; excess Boc2O can lead to di-protection.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to avoid overreaction.

- The hydrochloride salt formation improves compound stability and facilitates handling.

- Yields can be improved by optimizing solvent ratios and crystallization conditions.

- The method avoids harsh conditions, catalysts, or hydrogenation steps, making it suitable for scale-up.

Summary Table of Key Parameters

| Parameter | Typical Value/Range | Impact on Reaction |

|---|---|---|

| Temperature | 20–30 °C | Controls selectivity and reaction rate |

| Reaction time | 10–20 hours | Ensures complete mono-protection |

| Base | Sodium bicarbonate (NaHCO3) | Neutralizes acid, promotes selectivity |

| Solvent | THF/water or ethyl acetate | Solubility and ease of purification |

| Boc2O equivalents | ~1.0–1.1 equiv | Excess causes di-protection |

| Hydrochloric acid source | HCl in ethanol or ethyl acetate | Forms stable hydrochloride salt |

| Yield (Boc-protected) | 75–80% | Dependent on reaction control |

| Yield (hydrochloride) | 40–50% | Dependent on crystallization efficiency |

常见问题

Q. Critical parameters :

- pH control : Excess base during Boc protection can lead to side reactions (e.g., overprotection or carbamate hydrolysis).

- Solvent choice : Polar aprotic solvents (e.g., THF or DCM) improve Boc group stability .

- Acid concentration : Controlled HCl addition prevents Boc deprotection, which is acid-labile. Evidence from similar compounds (e.g., Alfuzosin hydrochloride) shows that trace acids can degrade Boc-protected intermediates, necessitating strict stoichiometric control .

[Basic] How should this compound be stored to prevent decomposition, and what analytical techniques confirm its stability over time?

Answer:

Storage recommendations :

Q. Analytical stability monitoring :

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) detects degradation products (e.g., free diamine or tert-butanol byproducts). Impurity thresholds should align with pharmacopeial standards (<0.5% for critical impurities) .

- 1H NMR : Key diagnostic signals include the Boc tert-butyl singlet (δ 1.4–1.5 ppm) and absence of free amine protons (δ <2.0 ppm) .

[Advanced] What experimental strategies can mitigate Boc group deprotection during downstream reactions of this compound?

Answer:

Boc deprotection under acidic or nucleophilic conditions is a common challenge. Strategies include:

Mild coupling conditions : Use carbodiimide reagents (e.g., EDC·HCl) at pH 4–5 to avoid protonating the Boc group. Evidence from peptide synthesis protocols shows that maintaining weakly acidic conditions minimizes premature deprotection .

Alternative protecting groups : For reactions requiring strong acids (e.g., TFA), replace Boc with acid-stable groups like Fmoc.

In-situ neutralization : Add a tertiary amine (e.g., DIEA) to scavenge protons during coupling reactions. This approach stabilizes the Boc group in active ester intermediates .

[Advanced] How can researchers resolve discrepancies in NMR data when characterizing this compound, especially regarding diastereotopic protons?

Answer:

The butane-1,3-diamine backbone introduces diastereotopic protons (H₂ and H₄), leading to complex splitting patterns. Methodological solutions include:

High-field NMR (≥400 MHz) : Enhances resolution to distinguish overlapping multiplets. For example, H₂ and H₄ protons typically appear as pseudo-quartets (δ 1.6–2.2 ppm) .

2D techniques :

- COSY : Identifies scalar coupling between adjacent protons.

- HSQC : Correlates ¹H and ¹³C shifts to assign methylene groups unambiguously.

Deuterated solvents : Use D₂O or DMSO-d₆ to minimize solvent interference.

Example data : In related propane-1,3-diamine derivatives, methylene protons exhibit coupling constants (J) of 6–8 Hz, confirming gauche conformations .

[Basic] What chromatographic methods are recommended for quantifying residual solvents or impurities in this compound?

Answer :

Headspace GC-MS :

Q. HPLC-DAD :

- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile phase : 0.1% H₃PO₄ in water (A) and acetonitrile (B), gradient from 5% B to 60% B over 15 min. Monitors non-volatile impurities (e.g., deprotected diamine) with UV detection at 210 nm .

[Advanced] How can researchers optimize the crystallization of this compound for X-ray diffraction studies?

Q. Answer :

Solvent screening : Use mixed solvents (e.g., methanol/ethyl acetate) to induce slow crystallization. Evidence from SHELX-refined structures suggests that polar aprotic solvents yield higher-quality crystals .

Anti-solvent addition : Gradually add hexane to a saturated methanolic solution to reduce solubility and promote crystal growth.

Temperature control : Cooling from 40°C to 4°C over 12 hours minimizes lattice defects.

Challenges : The hydrochloride salt’s hygroscopicity requires anhydrous conditions during crystal handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。